molecular formula C11H20N2O2 B1610630 tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 500556-90-1

tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No. B1610630
M. Wt: 212.29 g/mol
InChI Key: JRZFZVWZIJNIEQ-HLTSFMKQSA-N
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Description

Tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is a chemical compound that belongs to the class of bicyclic amines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.2.1]heptane-7-carboxylate.

Scientific Research Applications

Synthesis and Scalable Production

An efficient, scalable synthesis route for tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed. This process includes an innovative approach starting from chiral lactone, with key steps involving epimerization/hydrolysis of undesired diastereoisomers. This method allows for kilogram-scale production (Maton et al., 2010).

Novel Scaffold for Piperidine Substitution

The compound serves as a new scaffold for the preparation of substituted piperidines. This is achieved through regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, leading to tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate (Harmsen et al., 2011).

Chirospecific Preparation for Peptidomimetics

A chirospecific method for the preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids has been reported. This approach facilitates the multigram preparation of these amino acid analogues, useful for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).

Synthesis of Glutamic Acid Analogue

The synthesis of a 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine demonstrates the compound's utility in creating analogues of essential amino acids. This process involves a transannular alkylation step to form the [2.2.1] ring system (Hart & Rapoport, 1999).

Characterization of Molecular Structure

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, has been characterized using spectroscopy and X-ray diffraction analysis. This highlights its potential as a structural probe in chemical research (Moriguchi et al., 2014).

Role in Medicinal Chemistry

The compound's bicyclic nature and conformational constraints make it a valuable building block in medicinal chemistry, particularly for the synthesis of unnatural amino acids (Napolitano et al., 2010).

properties

IUPAC Name

tert-butyl (1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFZVWZIJNIEQ-HLTSFMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478214
Record name tert-butyl (1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

CAS RN

500556-90-1, 500556-93-4, 1000870-15-4
Record name tert-butyl (1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
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tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
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tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
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tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 5
tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 6
tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

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